N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-5-8-16(12-17)18-10-11-20(25)23(22-18)14-19(24)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUDCBRKYEWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Dihydropyridazinone
The γ-keto acid is treated with hydrazine hydrate (2.0 eq) in ethanol under reflux to form 3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.
Procedure :
- γ-Keto acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (30 mL), reflux for 12 h.
- Yield: 75–85% (based on analogous reactions).
Characterization :
- 1H NMR (DMSO-d6, 400 MHz): δ 7.45–7.30 (m, 4H, aromatic), 6.95 (d, J = 9.7 Hz, 1H, pyridazine H-4), 3.82 (s, 3H, OCH3), 2.55 (s, 2H, CH2).
- IR (KBr): 1665 cm⁻¹ (C=O).
The introduction of the benzyl group at the pyridazinone N-1 position is achieved via alkylation.
Alkylation with Benzyl Bromide
The dihydropyridazinone intermediate (10 mmol) is reacted with benzyl bromide (1.2 eq) in dimethylformamide (DMF) using sodium iodide (1.0 eq) as a catalyst.
Procedure :
- Dihydropyridazinone (10 mmol), benzyl bromide (12 mmol), NaI (10 mmol) in DMF (20 mL), stirred at 65–70°C for 8 h.
- Yield: 70–78%.
Characterization :
Acetamide Side Chain Installation
The acetamide moiety is introduced via nucleophilic substitution or alkylation.
Synthesis of 2-Bromoacetamide Intermediate
2-Bromoacetamide is prepared by reacting acetamide with bromine in acetic acid.
Procedure :
Alkylation of Pyridazinone
The N-benzyl pyridazinone (10 mmol) is alkylated with 2-bromoacetamide (12 mmol) in acetone using potassium carbonate (2.0 eq).
Procedure :
- Pyridazinone (10 mmol), 2-bromoacetamide (12 mmol), K2CO3 (20 mmol) in acetone (30 mL), reflux for 12 h.
- Yield: 65–72%.
Characterization :
- 13C NMR (DMSO-d6, 100 MHz): δ 169.8 (C=O), 160.2 (pyridazinone C=O), 54.6 (CH2CO), 35.3 (NCH2Ph).
- MS (ESI+) : m/z 394.1 [M+H]+ (calculated for C21H20N3O3: 394.15).
Purification and Crystallization
The crude product is purified via recrystallization from acetone/ethyl acetate (3:1).
Procedure :
- Dissolve product in hot acetone (50 mL), add ethyl acetate (15 mL), cool to 4°C, filter.
- Purity: ≥98% (HPLC).
Analytical Summary
| Step | Reagents/Conditions | Yield | Key Spectral Data |
|---|---|---|---|
| Pyridazinone formation | Hydrazine hydrate, ethanol, reflux | 75–85% | 1H NMR δ 3.82 (OCH3), IR 1665 cm⁻¹ (C=O) |
| N-Benzylation | Benzyl bromide, DMF, NaI, 70°C | 70–78% | 1H NMR δ 5.12 (NCH2Ph) |
| Acetamide alkylation | 2-Bromoacetamide, K2CO3, acetone | 65–72% | 13C NMR δ 169.8 (C=O), MS m/z 394.1 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used as a tool in biological research to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Pyridazinone Derivatives with Aryl Substituents
- Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide): While structurally distinct due to its pyrimidinone core and sulfonyl-thio linker, Hit15 shares the 3-methoxyphenyl acetamide moiety. This compound demonstrated 43% inhibition of pseudovirus infection at 10 µM and suppressed superoxide anion generation in neutrophils, highlighting the role of the methoxyphenyl group in anti-inflammatory and antiviral activity . Key Difference: The pyrimidinone core in Hit15 vs. pyridazinone in the target compound may alter electronic properties and binding kinetics.
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid :
This analog replaces the benzyl-acetamide group with a carboxylic acid and introduces a fluorine atom on the methoxyphenyl ring. Fluorination increases metabolic stability and may enhance target affinity, though the absence of the benzyl group reduces lipophilicity .- Compound X (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide): Features a furan-substituted pyridazinone and a secondary pyridone-acetamide chain. Its strong binding affinity (−8.1 kcal/mol) suggests that heteroaromatic substituents (e.g., furan) can optimize interactions with protein domains like CDR3 .
Pyrimidine Derivatives
- N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: A pyrimidinone analog with a 4-methoxybenzyl group. It exhibited Ki = 17 mM against AKR1C1, indicating that pyrimidinone cores are viable for enzyme inhibition, though pyridazinones may offer superior solubility due to reduced ring planarity .
Pharmacological Activity Comparison
Structure-Activity Relationships (SAR)
- Methoxyphenyl Position: The 3-methoxy substitution (target compound) vs. 4-methoxy (’s pyrimidinone) may influence steric interactions with target enzymes.
- Acetamide vs. Carboxylic Acid : The benzyl-acetamide group in the target compound likely enhances membrane permeability compared to carboxylic acid analogs .
Biological Activity
N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.4 g/mol. The structure features a benzyl group, a methoxyphenyl moiety, and a dihydropyridazine core, which contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| Core Structure | Dihydropyridazine |
| Substituents | Benzyl and methoxyphenyl groups |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds in the triazole and pyridazine classes have shown efficacy in inducing apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies have demonstrated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial for evaluating its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo...] | MCF-7 | TBD |
| Triazole derivative | MCF-7 | 12.50 |
| Pyridazine derivative | Bel-7402 | 17.82 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Compounds containing similar structural motifs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
Studies have reported that derivatives of dihydropyridazine exhibit broad-spectrum antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | N-benzyl derivative | TBD |
| Escherichia coli | Related dihydropyridazine derivative | TBD |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. The mechanism is thought to involve modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is oil-soluble, which may enhance its bioavailability and distribution within biological systems. Factors such as solubility can significantly influence the efficacy and stability of the compound during therapeutic applications.
Key Pharmacokinetic Parameters
| Parameter | Details |
|---|---|
| Solubility | Oil-soluble |
| Bioavailability | Potentially high due to structure |
Q & A
Q. What are the key synthetic routes for synthesizing N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation and cyclization : Formation of the pyridazinone core via reaction of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions .
- Functional group modifications : Introduction of the methoxyphenyl and benzyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Oxidation/Reduction : Controlled oxidation of dihydropyridazines to pyridazinones using agents like potassium permanganate, or reduction of nitro groups to amines . Critical parameters include temperature (0–80°C), solvent polarity (e.g., ethanol, DMF), and catalysts (e.g., piperidine) to optimize yield and purity .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment (>95% purity threshold) .
Q. What is the proposed mechanism of action for this compound?
The compound likely interacts with biological targets via:
- Enzyme inhibition : Competitive binding to active sites (e.g., kinases, phosphatases) due to its pyridazinone core mimicking ATP or substrate structures .
- Receptor modulation : The methoxyphenyl and benzyl groups may facilitate hydrophobic interactions with G-protein-coupled receptors (GPCRs) or nuclear receptors . Preliminary studies suggest dose-dependent activity in enzyme inhibition assays (IC values in µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control : Low temperatures (0–5°C) during condensation steps reduce byproduct formation; gradual heating (40–60°C) improves cyclization .
- Catalyst optimization : Use of palladium catalysts for coupling reactions increases efficiency (yield improvement by 15–20%) .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy group position : Para-substitution on the phenyl ring enhances receptor affinity compared to ortho/meta positions .
- Pyridazinone core modifications : Replacement of the 6-oxo group with thione reduces potency, highlighting the importance of hydrogen-bonding motifs .
- Benzyl substituents : Bulky groups (e.g., 4-chlorobenzyl) improve metabolic stability but may reduce solubility .
Q. How should researchers address contradictions in reported bioactivity data?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter IC values .
- Compound stability : Degradation under high pH or light exposure may skew results; recommend stability testing via HPLC before bioassays .
- Positive controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- pH stability : Stable in neutral buffers (pH 6–8); degradation observed in strongly acidic (pH < 3) or alkaline (pH > 10) conditions .
- Oxidative susceptibility : Reactive oxygen species (e.g., HO) induce decomposition; recommend antioxidant additives (e.g., BHT) in long-term storage .
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the pyridazinone core .
Q. What computational methods are suitable for predicting biological targets?
- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB), prioritizing kinases and GPCRs due to structural motifs .
- QSAR modeling : Train models with published bioactivity data to predict IC values for novel analogs .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Q. What methodologies are recommended for evaluating antimicrobial or anticancer activity?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC values .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control; validate selectivity via non-cancerous cell lines (e.g., HEK293) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale production .
- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway during cyclization .
- Yield variability : Implement process analytical technology (PAT) for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
